molecular formula C23H22ClN3O2 B2571596 N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865654-90-6

N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2571596
CAS No.: 865654-90-6
M. Wt: 407.9
InChI Key: LHVKQLZLCFPLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of polycyclic heterocyclic molecules characterized by a fused pyrano-pyrido-quinoline core. The structure includes a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline backbone, an imino group at position 11, and a carboxamide substituent at position 10 linked to a 2-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-13-6-7-19(18(24)10-13)26-23(28)17-12-15-11-14-4-2-8-27-9-3-5-16(20(14)27)21(15)29-22(17)25/h6-7,10-12,25H,2-5,8-9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKQLZLCFPLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines elements from pyrano and pyrido frameworks. Its molecular formula is C20H19ClN4O2. The presence of the chloro and methyl groups on the aromatic ring contributes to its distinct chemical properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections detail specific activities associated with this compound and related derivatives.

Antitumor Activity

Studies have shown that derivatives of pyrano[2,3-f]pyrido compounds exhibit significant antitumor properties. For instance:

  • Cytotoxicity : Compounds similar to N-(2-chloro-4-methylphenyl)-11-imino have demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa cells) with IC50 values indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties:

  • In vitro Studies : Several studies report effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed IC50 values in the low micromolar range .
  • Resistance Mechanisms : Research suggests that these compounds may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been investigated:

  • Cytokine Inhibition : Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in vitro . This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Efficacy :
    • A study conducted on a series of pyrano[2,3-f]pyrido derivatives revealed that one derivative exhibited an IC50 value of 15 µM against HeLa cells. The study concluded that structural modifications significantly influence cytotoxicity .
  • Antimicrobial Screening :
    • A screening against a panel of bacterial strains found that a related compound had an MIC (Minimum Inhibitory Concentration) value as low as 8 µg/mL against Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-chloro-4-methylphenyl)-11-imino derivatives:

  • Substituent Effects : The presence and position of substituents such as chloro and methyl groups significantly affect biological activity. For instance, introducing additional electron-withdrawing groups can enhance cytotoxicity .
Compound VariantAntitumor IC50 (µM)Antimicrobial MIC (µg/mL)
Base Compound158
Variant A105
Variant B2012

Scientific Research Applications

Overview

N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic compound with significant potential in various scientific research applications. Its unique chemical structure suggests diverse biological activities that can be explored for therapeutic purposes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activities. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. This has been observed in derivatives that affect cell cycle regulation and promote cell death in tumor cells.
  • Case Study : A study reported the synthesis of related quinoline derivatives that demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for different derivatives tested against these cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has shown:

  • In vitro Studies : Several derivatives have been tested against various bacterial and fungal strains, showing promising inhibitory effects. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Pharmaceutical Formulations

This compound is being investigated for its potential use in:

  • Targeted Therapy : The compound's ability to selectively target cancer cells could lead to the development of more effective cancer treatments with fewer side effects compared to traditional chemotherapy.

Research Reagents

This compound serves as a valuable reagent in various biochemical assays and synthetic chemistry applications due to its unique reactivity and structural characteristics.

Comparison with Similar Compounds

N-(3-Fluoro-4-methylphenyl)-11-imino Analog

A closely related compound, N-(3-fluoro-4-methylphenyl)-11-imino-..., differs by the substitution of chlorine with fluorine and a positional shift of the methyl group (3-fluoro-4-methyl vs. 2-chloro-4-methyl). Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to chlorine, while the methyl group’s position alters steric interactions. Such modifications could impact logP values and binding affinity in biological systems .

3,11-Dicyano-4-imino Pyrimidoquinoline Derivatives

Compounds like 3,11-dicyano-4-imino-2-(4-chlorophenol)-4H-pyrimido[1,2-a]quinoline () share a fused quinoline core but replace the pyrano-pyrido system with a pyrimido ring. Biological activity data for these derivatives suggest activity modulated by substituents like chloro or methoxy groups .

Core Structure Modifications

Pyrano[3,2-c]quinoline Derivatives

Compounds such as 11-amino-8-oxo-9-substituted-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitriles () feature a pyrano[3,2-c]quinoline core instead of pyrano[2,3-f]. This positional shift alters ring strain and π-conjugation, affecting electronic properties. The carbonitrile group at position 10 (vs. carboxamide) reduces hydrogen-bonding capacity, which may lower solubility .

11-Oxo Pyrano-Pyrido-Quinoline Carbaldehyde

IV (11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carbaldehyde) () shares the same core as the target compound but substitutes the carboxamide with a carbaldehyde group.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Class Molecular Weight (g/mol) Melting Point (°C) logP (Calculated) Key Substituents
Target Compound (Hypothetical) ~500 (estimated) ≥260 (estimated) ~3.5 (estimated) 2-Chloro-4-methylphenyl carboxamide
N-(3-Fluoro-4-methylphenyl) analog Similar to target Not reported ~3.0 (estimated) 3-Fluoro-4-methylphenyl
10k () ~400 ≥260 2.8 2-Hydroxyphenylmethylidene
6a-c () 466–545 268–287 3.1–3.9 Pyrrolidino/piperidino groups

Notes:

  • The target compound’s estimated logP (~3.5) aligns with lipophilic analogs in and , suggesting moderate membrane permeability .
  • Melting points ≥260°C (common in fused heterocycles) indicate high crystallinity, as seen in 10k () and 6a-c ().

Q & A

Q. What are the key challenges in synthesizing N-(2-chloro-4-methylphenyl)-11-imino-tetrahydroquinoline derivatives, and how can they be addressed?

The synthesis of such polycyclic compounds often faces challenges in regioselectivity and yield optimization. A validated approach involves:

  • Reaction Time Optimization : Extended reflux (e.g., overnight) to ensure complete cyclization, as demonstrated in the synthesis of related pyrano-pyrido-quinoline scaffolds .
  • Purification Methods : Column chromatography with hexane:ethyl acetate (1:1) effectively isolates intermediates, while recrystallization from ethanol improves final product purity .
  • Spectroscopic Validation : Use 1H^1H-NMR (400 MHz) to confirm proton environments (e.g., aromatic protons at δ 6.70–8.13 ppm) and IR for functional groups (e.g., C=O stretch at ~1705 cm1^{-1}) .

Q. How can crystallographic data resolve structural ambiguities in fused heterocyclic systems?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is critical for unambiguous structural assignment:

  • Data Collection : High-resolution datasets (e.g., < 1.0 Å) reduce errors in electron density maps .
  • Refinement Protocols : Use restraints for disordered regions and validate with R-factor convergence (< 5%). SHELXL’s parameterization handles complex fused-ring systems effectively .

Advanced Research Questions

Q. How do solvent and catalyst systems influence the tautomeric equilibria of the 11-imino group?

The imino group’s tautomerism (e.g., keto-enol forms) is solvent-dependent:

  • Polar Solvents : DMSO or DMF stabilize enol tautomers via hydrogen bonding, observable via 1H^1H-NMR downfield shifts (e.g., NH peaks at δ 11.97 ppm) .
  • Catalytic Effects : Lewis acids (e.g., Fe(DS)3_3) enhance reaction rates in ultrasound-assisted syntheses, reducing side products and stabilizing intermediates .

Q. What strategies reconcile discrepancies between computational and experimental spectroscopic data?

Contradictions often arise from dynamic effects or crystal packing:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental 13C^{13}C-NMR shifts (e.g., carbonyl carbons at δ 162–170 ppm) to identify conformationally mobile regions .
  • Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shift changes (e.g., rotameric equilibria in fused rings) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights include:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at the 2-position) enhance π-stacking in biological targets, as seen in pyrimidoquinoline anticancer agents .
  • Scaffold Rigidity : Introducing sp3^3-hybridized carbons (e.g., tetrahydro rings) improves metabolic stability, validated via in vitro hepatic microsomal assays .

Methodological Case Studies

Case Study: Resolving Contradictory Mass Spectrometry and Elemental Analysis Data

  • Scenario : A molecular ion peak at m/z 466 ([M+^+, 45%]) conflicts with calculated elemental composition (C25_{25}H14_{14}N4_4O2_2S2_2) .
  • Resolution :

High-Resolution MS (HRMS) : Confirm exact mass (e.g., 466.0432 vs. 466.0428) to rule out isotopic interference.

Microanalysis Adjustments : Recalculate %C/%N accounting for hygroscopicity or solvent retention .

Case Study: Optimizing Reaction Conditions for Scale-Up

  • Problem : Low yields (<50%) in large-scale syntheses due to poor solubility.
  • Solution :
  • Ultrasound Assistance : Enhances mixing and reduces reaction time (e.g., Fe(DS)3_3-catalyzed cyclization under 40 kHz sonication) .
  • Solvent Blending : Use toluene:DMF (3:1) to balance solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.